molecular formula C10H10N2O3 B15046594 2-(6-Nitroindol-1-yl)-ethanol

2-(6-Nitroindol-1-yl)-ethanol

Cat. No.: B15046594
M. Wt: 206.20 g/mol
InChI Key: UAULJBHBEJWSGW-UHFFFAOYSA-N
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Description

2-(6-Nitroindol-1-yl)-ethanol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features an indole ring substituted with a nitro group at the 6-position and an ethanol group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitroindol-1-yl)-ethanol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The nitro group can be introduced through nitration of the indole ring using a mixture of concentrated sulfuric acid and nitric acid. The ethanol group can be added through a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation reactions. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitroindol-1-yl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or acetic anhydride for acylation.

Major Products Formed

    Oxidation: 2-(6-Nitroindol-1-yl)acetaldehyde or 2-(6-Nitroindol-1-yl)acetic acid.

    Reduction: 2-(6-Aminoindol-1-yl)-ethanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(6-Nitroindol-1-yl)-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Nitroindol-1-yl)-ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitroindol-1-yl)-ethanol: Similar structure but with the nitro group at the 5-position.

    2-(6-Nitroindol-1-yl)acetic acid: Similar structure but with an acetic acid group instead of ethanol.

    2-(6-Aminoindol-1-yl)-ethanol: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(6-Nitroindol-1-yl)-ethanol is unique due to the specific positioning of the nitro and ethanol groups, which can influence its reactivity and biological activity. The presence of the nitro group at the 6-position can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions. The ethanol group provides additional functionalization, allowing for further derivatization and exploration of its biological properties.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-(6-nitroindol-1-yl)ethanol

InChI

InChI=1S/C10H10N2O3/c13-6-5-11-4-3-8-1-2-9(12(14)15)7-10(8)11/h1-4,7,13H,5-6H2

InChI Key

UAULJBHBEJWSGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCO)[N+](=O)[O-]

Origin of Product

United States

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